Migalastat Hydrochloride (1-Deoxygalactonojirimycin) is a chemical compound classified as an iminosugar. [, ] It acts as a pharmacological chaperone, specifically targeting the enzyme α-galactosidase A (α-Gal A). [, , , , , ] This enzyme plays a crucial role in the breakdown of certain complex sugars within lysosomes, cellular compartments responsible for waste disposal. [, ]
Migalastat hydrochloride is derived from D-1-deoxygalactonojirimycin, an iminosugar that mimics the terminal galactose of globotriaosylceramide, a substrate for alpha-galactosidase A. The compound is synthesized through both chemical and microbial methods, with various synthetic routes reported in the literature . It is classified under the category of enzyme stabilizers and is specifically indicated for patients with amenable mutations in the alpha-galactosidase A gene.
The synthesis of migalastat hydrochloride can be achieved through multiple methods:
Migalastat hydrochloride has a complex molecular structure characterized by four stereogenic centers, specifically configured as (2R,3S,4R,5S). The molecular formula is C_8H_15ClN_2O_5, and its molecular weight is approximately 232.67 g/mol.
Migalastat engages in several key chemical interactions:
Migalastat functions primarily as a pharmacological chaperone:
Migalastat hydrochloride exhibits several notable physical and chemical properties:
Migalastat hydrochloride has significant applications in medical science:
Migalastat hydrochloride (C₆H₁₄ClNO₄; molecular weight 199.63 g/mol) is the hydrochloride salt of the free base migalastat (C₆H₁₃NO₄), a synthetic iminosugar analog of galactose. Its core structure is 1-deoxygalactonojirimycin (DGJ), characterized by a piperidine ring where the endocyclic oxygen is replaced by nitrogen—a hallmark of iminosugars [1] [5]. The absolute configuration at its four chiral centers is designated as 2R,3S,4R,5S, mirroring the stereochemistry of D-galactose [5] [7]. This specific arrangement is critical for its function as a pharmacological chaperone, enabling precise molecular recognition of amenable mutant forms of α-galactosidase A [7].
The protonated nitrogen at physiological pH enhances water solubility (>200 mg/mL), while the absence of plasma protein binding facilitates broad tissue distribution [1] [6]. Crystallographic studies reveal a chair conformation with equatorial hydroxyl groups, optimizing hydrogen-bonding interactions with the active site of α-galactosidase A [7]. The hydrochloride salt form improves crystallinity and stability, essential for pharmaceutical processing [8].
Table 1: Molecular Properties of Migalastat Hydrochloride
Property | Value | Significance |
---|---|---|
Chemical Formula | C₆H₁₄ClNO₄ | Salt form enhances stability |
Stereochemistry | 2R,3S,4R,5S | Critical for α-galactosidase A binding |
Water Solubility | >200 mg/mL | Supports oral bioavailability |
LogP (Calculated) | -2.38 | High polarity limits passive diffusion |
pKa (Predicted) | 8.9 (amine) | Protonation at lysosomal pH aids chaperone dissociation |
Traditional chemical routes involve multi-step sequences starting from protected galactose derivatives. A common approach utilizes D-galactose pentaacetate as the precursor, undergoing:
Yields typically range from 20–25% due to challenges in stereochemical control and purification. The final step requires rigorous crystallization to achieve enantiomeric purity >99.5%, essential for pharmacological activity [8].
Migalastat occurs naturally as a secondary metabolite of Streptomyces lydicus (strain PA-5726), originally isolated in 1988 and termed "1-deoxygalactonojirimycin" [2] [5]. Biosynthesis involves the L-glutamate pathway:
Wild-type strains produce titers <100 mg/L, necessitating strain optimization for commercial viability [2].
Industrial-scale production employs metabolic engineering and fermentation optimization:
Table 2: Comparison of Migalastat Production Methods
Parameter | Chemical Synthesis | Microbiological Production |
---|---|---|
Key Steps | Reductive amination | Fermentation & enzymatic cyclization |
Yield | 20–25% | 80% after optimization |
Purity Control | Requires chiral resolution | Enantiomerically pure |
Scalability | Limited by hazardous reagents | High (≥1,000 L bioreactors) |
Environmental Impact | High solvent waste | Aqueous-based, lower waste |
Polymorphism Screening identifies two anhydrous forms (I and II) and a monohydrate. Form I is thermodynamically stable and used commercially [8]. Single-crystal X-ray diffraction confirms:
Stability studies under ICH guidelines reveal:
Degradants include:
Table 3: Solid-State Forms of Migalastat Hydrochloride
Form | Solvation | Stability | Crystallographic Characteristics |
---|---|---|---|
Anhydrous I | None | Thermodynamically stable | Tight H-bonding network; melting point 198°C |
Anhydrous II | None | Metastable | Lower density; converts to Form I on heating |
Monohydrate | 1 H₂O | Hygroscopic | Water mediates layer spacing (d=5.7 Å) |